9-Hexyl-9H-carbazole-3,6-dicarbaldehyde
Overview
Description
9-Hexyl-9H-carbazole-3,6-dicarbaldehyde is an organic compound with the molecular formula C20H21NO2. It is a derivative of carbazole, a nitrogen-containing heterocyclic compound. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hexyl-9H-carbazole-3,6-dicarbaldehyde typically involves the alkylation of carbazole followed by formylation. One common method is the Vilsmeier-Haack reaction, which involves the reaction of carbazole with hexyl bromide to introduce the hexyl group, followed by formylation using a Vilsmeier reagent (a combination of DMF and POCl3) to introduce the aldehyde groups at the 3 and 6 positions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to improve yield and purity, such as using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
9-Hexyl-9H-carbazole-3,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the carbazole ring, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: 9-Hexyl-9H-carbazole-3,6-dicarboxylic acid.
Reduction: 9-Hexyl-9H-carbazole-3,6-dimethanol.
Substitution: Various substituted carbazole derivatives depending on the substituent introduced
Scientific Research Applications
9-Hexyl-9H-carbazole-3,6-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs)
Mechanism of Action
The mechanism of action of 9-Hexyl-9H-carbazole-3,6-dicarbaldehyde depends on its application. In organic electronics, it functions as a charge transport material due to its conjugated structure, which allows for efficient electron and hole transport. In biological systems, its mechanism of action may involve interactions with cellular components, leading to antioxidant or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde
- 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde
- 3,6-Dibromo-9-hexyl-9H-carbazole
Uniqueness
9-Hexyl-9H-carbazole-3,6-dicarbaldehyde is unique due to its hexyl substituent, which enhances its solubility in organic solvents and improves its processability in industrial applications. Compared to other carbazole derivatives, it offers a balance of electronic properties and structural stability, making it suitable for use in advanced materials and electronic devices .
Properties
IUPAC Name |
9-hexylcarbazole-3,6-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-2-3-4-5-10-21-19-8-6-15(13-22)11-17(19)18-12-16(14-23)7-9-20(18)21/h6-9,11-14H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBOYZMHOSWKBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595554 | |
Record name | 9-Hexyl-9H-carbazole-3,6-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262291-69-0 | |
Record name | 9-Hexyl-9H-carbazole-3,6-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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